molecular formula C13H12N6O2S2 B2841633 N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034223-66-8

N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2841633
CAS No.: 2034223-66-8
M. Wt: 348.4
InChI Key: VIXWPCOSFQSZDK-UHFFFAOYSA-N
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Description

“N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine” is a compound that contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is part of a class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors .


Synthesis Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . The synthesis of thiadiazole derivatives has been extensively researched, with a focus on creating new potent antibacterial and antifungal agents .

Scientific Research Applications

Antifungal Applications

Compounds with structural similarities to N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine have been synthesized and tested for their antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger. These studies suggest that such compounds can be developed into useful antifungal agents, highlighting the potential of similar compounds for treating fungal infections (Jafar et al., 2017).

Antimicrobial Applications

Several benzimidazole derivatives, sharing a heterocyclic backbone with the compound of interest, have been synthesized and evaluated for their antimicrobial activity. This research provides a foundation for developing new antimicrobial agents based on heterocyclic compounds, which could be applied in the fight against resistant bacterial strains (Ansari & Lal, 2009).

Herbicidal Activity

Research into pyrimidine and 1,3,4-thiadiazole ring-containing compounds has shown that some possess moderate to good selective herbicidal activity against certain plants, such as Brassica campestris. These findings suggest the utility of structurally similar compounds in agricultural sciences for weed management (Liu & Shi, 2014).

Antitumor Applications

Investigations into the antitumor activities of compounds featuring pyrrolobenzodiazepines and azetidino-benzodiazepines, which are structurally related to the query compound, have identified them as a potent class of antitumor antibiotics. This highlights the potential research applications of such compounds in cancer therapy (Hemming et al., 2014).

Mechanism of Action

The compound is known to inhibit the Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase linked to various kinds of cancers . This makes SHP2 a promising target for novel anti-cancer agents .

Properties

IUPAC Name

N-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S2/c20-23(21,11-4-1-3-10-12(11)18-22-17-10)19-7-9(8-19)16-13-14-5-2-6-15-13/h1-6,9H,7-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXWPCOSFQSZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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